molecular formula C7H8BrN3 B13661427 4-Bromo-6-methylpicolinimidamide

4-Bromo-6-methylpicolinimidamide

Cat. No.: B13661427
M. Wt: 214.06 g/mol
InChI Key: HZQPQHVRKRGRKH-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpicolinimidamide is a chemical compound with significant interest in various fields of scientific research. It is characterized by its bromine and methyl substitutions on the picolinimidamide structure, making it a valuable compound for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylpicolinimidamide typically involves the bromination of 6-methylpicolinimidamide. This process can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methylpicolinimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Formation of substituted picolinimidamides.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of amines or other reduced products.

Scientific Research Applications

4-Bromo-6-methylpicolinimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpicolinimidamide involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Similar Compounds:

    4-Bromo-6-methylpyridine: Shares a similar structure but lacks the imidamide group.

    6-Methylpicolinimidamide: Similar structure without the bromine substitution.

    4-Chloro-6-methylpicolinimidamide: Chlorine substitution instead of bromine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-6-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H8BrN3/c1-4-2-5(8)3-6(11-4)7(9)10/h2-3H,1H3,(H3,9,10)

InChI Key

HZQPQHVRKRGRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=N)N)Br

Origin of Product

United States

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